3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid

enzymatic amide bond formation aminocoumarin antibiotic biosynthesis substrate specificity profiling

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid is a C-3/C-5 dimethyl-substituted pyrrole-2,4-dicarboxylic acid with molecular formula C₈H₉NO₄ and molecular weight 183.16 g/mol. It is a colorless solid that exhibits a predicted density of 1.461 g/cm³, a boiling point of 456.8 °C at 760 mmHg, and a melting point of approximately 244–246 °C (with decomposition reported near 260 °C).

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 5434-29-7
Cat. No. B1346226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid
CAS5434-29-7
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)O)C)C(=O)O
InChIInChI=1S/C8H9NO4/c1-3-5(7(10)11)4(2)9-6(3)8(12)13/h9H,1-2H3,(H,10,11)(H,12,13)
InChIKeyLGAFIBCWNKPENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid (CAS 5434-29-7): Core Properties and Structural Identity


3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid is a C-3/C-5 dimethyl-substituted pyrrole-2,4-dicarboxylic acid with molecular formula C₈H₉NO₄ and molecular weight 183.16 g/mol [1]. It is a colorless solid that exhibits a predicted density of 1.461 g/cm³, a boiling point of 456.8 °C at 760 mmHg, and a melting point of approximately 244–246 °C (with decomposition reported near 260 °C) [1][2]. The compound carries two carboxylic acid functions at positions 2 and 4 of the pyrrole ring and bears methyl groups at positions 3 and 5, a substitution pattern that distinguishes it from the natural CouL substrate 3-methylpyrrole-2,4-dicarboxylic acid and from unsubstituted pyrrole-2,4-dicarboxylic acid [3].

Why 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid Cannot Be Substituted by In‑Class Pyrrole Dicarboxylic Acids


Pyrrole-2,4-dicarboxylic acid derivatives are often treated as interchangeable building blocks, but the presence, position, and number of methyl substituents on the pyrrole ring critically govern both enzyme recognition and biological activity [1]. In the CouL amide synthetase system, the natural substrate 3-methylpyrrole-2,4-dicarboxylic acid supports efficient bis-amide formation, whereas the 3,5-dimethyl analogue (the target compound) retains monoamide formation velocity but reduces diamide formation to approximately 17%, demonstrating that the additional 5-methyl group sterically impedes the second acylation step [1]. In herbicidal applications, removal of the 5-methyl or 4-carbomethoxy substituent abolishes activity, confirming that the 3,5-dimethyl-2,4-dicarboxy architecture is a non‑negotiable pharmacophore for this class [2]. Similarly, the 3,5-dimethyl pattern is essential for the mGluR1 antagonist activity of 2,4-dicarboxy-pyrrole derivatives [3]. Generic substitution with mono‑methyl, unsubstituted, or regioisomeric pyrrole dicarboxylic acids therefore leads to loss of function across all validated application domains.

Quantitative Differentiation Evidence for 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid vs. Closest Structural Analogs


CouL Amide Synthetase Substrate Specificity: Retained Monoamide Activity with Attenuated Diamide Formation vs. 3-Methylpyrrole-2,4-dicarboxylic Acid

In a direct head-to-head comparison using purified recombinant CouL amide synthetase, the target compound (3,5-dimethylpyrrole-2,4-dicarboxylic acid) showed monoamide formation velocity equivalent to the natural substrate 3-methylpyrrole-2,4-dicarboxylic acid. However, the formation of the diamide product was strongly reduced to approximately 17% of that observed with the genuine 3‑methyl substrate, indicating that the additional methyl group at position 5 sterically hinders the second acylation step without affecting the first [1].

enzymatic amide bond formation aminocoumarin antibiotic biosynthesis substrate specificity profiling

Regioselective CouL Acceptance of 4‑Ethyl Ester vs. Rejection of 2‑Ethyl Ester: Positional Reactivity Differentiation

When the two mono‑ethyl esters of 3,5-dimethylpyrrole-2,4-dicarboxylic acid were tested individually as CouL substrates, the 4‑ethyl ester was clearly accepted as a substrate, whereas no product formation was observed with the 2‑ethyl ester [1]. This demonstrates that CouL discriminates between the 2‑ and 4‑carboxyl positions, accepting only the 4‑carboxyl group for amide bond formation.

chemoselective esterification regioselective enzyme recognition asymmetric pyrrole functionalization

Herbicidal Activity: 3,5-Dimethyl-4-carbomethoxy Substitution Pattern is Essential for Low‑Rate Broadleaf Weed Control

Church et al. (1973) established that ester and amide derivatives of 3,5-dimethylpyrrole-2,4-dicarboxylic acid 4‑methyl ester exhibit herbicidal activity at low application rates (1–3 lb/acre) [1]. The 5‑methyl substituent and 4‑carbomethoxy group were identified as essential for activity; compounds lacking either substituent were inactive [1]. The free diacid serves as the direct synthetic precursor to these active derivatives, and the 3,5‑dimethyl‑2,4‑dicarboxy architecture is a validated privileged scaffold for herbicide development.

herbicide discovery structure–activity relationship pyrrole-based agrochemicals

mGluR1 Antagonist Pharmacophore: 3,5-Dimethyl Substitution Confers Subtype Selectivity over mGluR5

Derivatives of 3,5-dimethylpyrrole-2,4-dicarboxylic acid, exemplified by the 2‑propyl ester 4‑(1,2,2‑trimethyl‑propyl) ester (3,5‑dimethyl PPP), have been characterized as potent and selective non‑competitive antagonists of the metabotropic glutamate receptor subtype 1 (mGluR1) [1]. The 3,5‑dimethyl substitution pattern on the pyrrole ring was identified as critical for achieving selectivity over the closely related mGluR5 subtype, as structural modifications at these positions markedly altered the selectivity profile [1]. The free diacid is the indispensable precursor for synthesizing this series of antagonists.

metabotropic glutamate receptor CNS drug discovery non-competitive antagonist

Physicochemical Differentiation: Enhanced Lipophilicity vs. Unsubstituted Pyrrole-2,4-dicarboxylic Acid

3,5-Dimethyl substitution on the pyrrole-2,4-dicarboxylic acid scaffold increases the calculated logP to approximately 1.0, compared with a predicted logP of roughly 0.5 for the unsubstituted parent compound 1H-pyrrole-2,4-dicarboxylic acid (CAS 937-26-8) [1][2]. The pKa of the target compound is predicted at 2.98, reflecting the influence of the electron‑donating methyl groups on the acidity of the carboxylic acid functions [2]. Density is measured at 1.461 g/cm³ [1].

logP solubility physicochemical profiling

Biosynthetic Pathway Discrimination: CouL Accepts 3,5-Dimethylpyrrole-2,4-dicarboxylic Acid but NovL Does Not

The amide synthetase NovL from the novobiocin biosynthetic pathway was tested with three pyrrole dicarboxylic acids, including 3,5-dimethylpyrrole-2,4-dicarboxylic acid, but no product formation could be detected for any of them [1]. In contrast, CouL accepted the 3,5‑dimethyl variant as a substrate (see Evidence Item 1). This differential enzyme specificity means that the compound can be channeled into coumermycin‑type biosynthetic pathways but not into novobiocin‑type pathways, enabling pathway‑selective precursor‑directed biosynthesis.

amide synthetase specificity combinatorial biosynthesis aminocoumarin engineering

Verified Application Scenarios for 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid Based on Quantitative Evidence


Chemoenzymatic Synthesis of Asymmetric Dimeric Aminocoumarin Antibiotics

The 3,5‑dimethyl compound is used as a substrate for CouL‑catalyzed mono‑amide formation, exploiting its retained monoamide velocity but attenuated diamide formation (~17% of the natural substrate) to accumulate mono‑amide intermediates [1]. These intermediates can then be elaborated with a second, structurally distinct aminocoumarin moiety using chemical acylation, yielding asymmetric coumermycin analogues that cannot be obtained from the natural 3‑methyl substrate. This approach has been validated in the tandem CouL/CouM/CouP/NovN system for generating biscarbamoyl pseudodimers [2].

Herbicide Lead Discovery and Structure–Activity Relationship (SAR) Programs

The free diacid serves as the direct precursor to ester and amide derivatives that exhibit potent postemergence and preemergence herbicidal activity on broadleaf weeds at rates as low as 1 lb/acre [1]. The strict requirement for the 5‑methyl and 4‑carbomethoxy substituents makes the 3,5‑dimethylpyrrole-2,4-dicarboxylic acid scaffold the mandatory starting point for any SAR exploration in this herbicide class. Procurement of the pure diacid enables systematic variation of the ester/amide side chains while preserving the essential pharmacophoric elements.

CNS Drug Discovery: mGluR1-Selective Non-Competitive Antagonist Development

The 3,5‑dimethyl‑2,4‑dicarboxy pyrrole core is the validated pharmacophore for selective mGluR1 non‑competitive antagonism [1]. Researchers procure the free diacid to synthesize ester and amide derivatives with tailored pharmacokinetic properties while maintaining the 3,5‑dimethyl substitution essential for mGluR1/mGluR5 subtype selectivity. This scaffold has produced tool compounds with confirmed in vitro potency and selectivity, positioning it as a starting point for preclinical CNS programs.

Asymmetric Building Block for Medicinal Chemistry: Chemoselective 4‑Position Derivatization

The regioselective acceptance of the 4‑ethyl ester (but not the 2‑ethyl ester) by CouL [1] provides a design rule for chemoselective functionalization: the 4‑carboxyl group can be selectively derivatized while leaving the 2‑carboxyl free for subsequent reactions. This property is exploited in the synthesis of heterobifunctional pyrrole conjugates, where the two carboxyl groups are differentiated to introduce two distinct pharmacophoric elements or linker moieties onto a single pyrrole core.

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